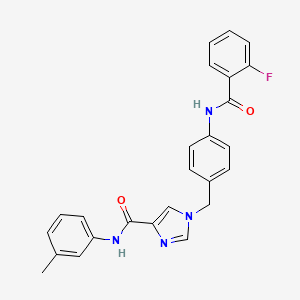

1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O2/c1-17-5-4-6-20(13-17)29-25(32)23-15-30(16-27-23)14-18-9-11-19(12-10-18)28-24(31)21-7-2-3-8-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJLPKBVRRXTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Amidation Reaction: The fluorobenzamido group can be introduced through an amidation reaction between 2-fluorobenzoic acid and an amine derivative.

Final Coupling: The final step involves coupling the benzyl-imidazole intermediate with the fluorobenzamido derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as a pharmaceutical agent due to its structural characteristics that allow it to interact with biological targets effectively.

- Anti-Cancer Activity : Research indicates that imidazole derivatives can act as potent inhibitors of certain kinases involved in cancer progression. The specific structure of 1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide suggests potential activity against various cancer cell lines. Studies have shown that modifications in the imidazole ring can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For instance, it has been noted that similar imidazole derivatives can effectively inhibit enzymes such as protein kinases, which play critical roles in signaling pathways that govern cell growth and survival .

Radiochemistry Applications

The incorporation of fluorine into organic compounds is a strategy often employed in the development of radiotracers for positron emission tomography (PET).

- Fluorination Techniques : The presence of fluorine in the compound allows for the exploration of various fluorination methods, which can be applied to synthesize radiolabeled versions of this compound for imaging studies. Techniques such as nucleophilic aromatic substitution have been utilized to introduce fluorine into aromatic systems efficiently .

- Potential Radiotracer Development : Given the biological activity of imidazole derivatives, there is potential for developing radiotracers based on this compound for PET imaging. This could facilitate non-invasive studies of tumor metabolism and response to therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of 1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Imidazole/Carboxamide Families

Co-crystallized Ligand X77

- Structure: N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridine-3-yl)ethyl]-1H-imidazole-4-carboxamide.

- Comparison : Both compounds share the imidazole-4-carboxamide core. However, X77 incorporates a pyridine ring and tert-butylphenyl group, whereas the target compound uses a fluorinated benzamido-benzyl group and m-tolyl substituent.

- Binding Affinity : X77 forms four hydrogen bonds with Asn142, Gly143, His163, and Glu166 in SARS-CoV-2 Mpro, with a docking score of −8.05 kcal/mol. The target compound’s fluorobenzamido group may enhance binding to similar residues, though experimental data are needed .

Compound OUB

- Structure : Undisclosed, but reported to form six hydrogen bonds (vs. X77’s four) with SARS-CoV-2 Mpro residues, achieving a docking score of −8.21 kcal/mol.

N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA)

- Structure : Features a fluorobenzyl group linked to a nitroimidazole-acetamide.

- Comparison : While both compounds have fluorinated aromatic groups, [19F]FBNA’s nitroimidazole moiety differs from the target’s carboxamide core. This highlights the role of fluorination in improving bioavailability and target specificity .

EGFR-Targeting Compounds

Compound 8b (IC50 = 14.8 nM)

- Structure: 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide.

- Comparison : The m-tolyl group is shared with the target compound, suggesting its importance in EGFR binding. However, 8b’s quinazoline core vs. the target’s imidazole may lead to divergent selectivity profiles. The target’s fluorobenzamido group could enhance hydrophobic interactions with EGFR’s ATP-binding pocket .

Compound 4

- Structure : (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide.

- Comparison : The thioether and dihydroquinazoline moieties in Compound 4 differ significantly from the target’s structure, underscoring the imidazole core’s versatility in accommodating diverse substituents for tailored activity .

Benzimidazole Derivatives

1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole

- Structure : Benzimidazole core with tert-butylbenzyl substituents.

- The target compound’s imidazole core may allow better adaptability to enzyme active sites .

Biological Activity

1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its pharmacological versatility. The presence of the 2-fluorobenzamido and m-tolyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

Structural Formula

- Molecular Formula : C18H19FN4O

- Molecular Weight : 328.37 g/mol

Key Functional Groups

- Imidazole ring

- Benzamide moiety

- Fluoro-substituted aromatic ring

Research indicates that this compound may act through multiple mechanisms, primarily involving modulation of specific receptors or enzymes linked to cancer progression and neurological disorders.

Potential Mechanisms:

- Inhibition of Kinases : The imidazole structure is often associated with kinase inhibition, which is crucial in cancer therapy.

- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at GABA-A receptors, suggesting a potential role in treating anxiety and seizure disorders .

Efficacy Studies

Case Studies

- Case Study on Cancer Treatment :

- Neurological Application :

Safety Profile

Preliminary toxicological evaluations have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are needed to fully assess chronic toxicity.

Toxicology Data Summary

| Parameter | Observed Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat model) |

| Mutagenicity | Negative in Ames test |

| Reproductive Toxicity | No observed effects |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with condensation of fluorinated benzamides with substituted benzylamines. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzamide and imidazole-carboxamide moieties.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for intermediate stabilization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is used to isolate the final compound .

Q. How is the structure of the compound confirmed post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR (e.g., DMSO-d) to verify substituent positions, aromatic protons, and fluorinated groups. For example, a singlet at δ 9.57 ppm corresponds to the imidazole NH proton .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 404.1497) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values .

Q. What spectroscopic methods are critical for characterizing intermediate derivatives?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm for amides) .

- UV-Vis : Monitors π→π* transitions in aromatic systems, aiding in purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of fluorinated benzimidazole derivatives?

Yield optimization strategies include:

- Catalyst screening : Pd-based catalysts for Suzuki couplings or Cu(I) for click chemistry in heterocyclic ring formation .

- Temperature control : Reactions at 80–100°C in refluxing ethanol or toluene to accelerate kinetics while minimizing side reactions .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic substitutions during multi-step syntheses .

Q. What computational approaches are used to predict the biological activity of this compound?

- Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinities to targets like COX-1/2, with pose validation via RMSD calculations (<2.0 Å). Docking studies highlight interactions between the fluorobenzamido group and hydrophobic enzyme pockets .

- MD simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing hydrogen bond occupancy and binding free energies (MM-PBSA) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- SAR studies : Introducing electron-withdrawing groups (e.g., -F at the benzamido position) enhances metabolic stability by reducing CYP450-mediated oxidation. Conversely, methyl groups on the m-tolyl ring improve solubility but may reduce blood-brain barrier penetration .

- LogP optimization : Substituents like isopropoxy groups balance lipophilicity (LogP ~3.5) for membrane permeability while maintaining aqueous solubility .

Q. What methodologies resolve contradictions in reported biological data (e.g., COX-1 vs. COX-2 selectivity)?

- Comparative assays : Parallel testing in COX-1/2 inhibition assays (e.g., colorimetric kits) under standardized conditions (pH 7.4, 37°C) .

- Dose-response curves : IC values are calculated using nonlinear regression to quantify potency differences. For example, a 10-fold selectivity for COX-2 may arise from steric clashes with COX-1’s smaller active site .

- Crystallography : X-ray structures of compound-enzyme complexes identify key residues (e.g., Tyr355 in COX-2) responsible for selectivity .

Q. How is thermal stability assessed for formulation development?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~250°C) under nitrogen atmospheres .

- Differential scanning calorimetry (DSC) : Measures melting points and polymorphic transitions (e.g., sharp endotherm at 185°C indicates crystalline purity) .

Q. What in vitro models are suitable for evaluating anticonvulsant activity?

- Hippocampal slice assays : Electrophysiological recordings (e.g., suppression of kainate-induced seizures) in rat brain slices .

- Cell-based models : SH-SY5Y neurons treated with glutamate to measure neuroprotection via MTT assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.